molecular formula C20H18O3 B14679423 7-Hydroxy-8-(3-methylbut-2-en-1-yl)-3-phenyl-4H-1-benzopyran-4-one CAS No. 37118-93-7

7-Hydroxy-8-(3-methylbut-2-en-1-yl)-3-phenyl-4H-1-benzopyran-4-one

Katalognummer: B14679423
CAS-Nummer: 37118-93-7
Molekulargewicht: 306.4 g/mol
InChI-Schlüssel: LKJYYNYTDBIAEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Hydroxy-8-(3-methylbut-2-en-1-yl)-3-phenyl-4H-chromen-4-one is a synthetic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by its unique structure, which includes a hydroxy group, a prenyl group, and a phenyl group attached to the chromenone core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-8-(3-methylbut-2-en-1-yl)-3-phenyl-4H-chromen-4-one can be achieved through several synthetic routes. One common method involves the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts to form coumarins. The specific conditions for this compound may include:

    Starting Materials: Phenol derivatives, β-ketoesters

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid

    Reaction Conditions: Elevated temperatures (100-150°C) and solvent systems like ethanol or toluene

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency

    Purification Techniques: Crystallization, distillation, or chromatography to isolate the desired product

Analyse Chemischer Reaktionen

Types of Reactions

7-Hydroxy-8-(3-methylbut-2-en-1-yl)-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group in the chromenone core can be reduced to form dihydro derivatives.

    Substitution: The phenyl and prenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions

Major Products

    Oxidation Products: Quinones, hydroxyquinones

    Reduction Products: Dihydro derivatives

    Substitution Products: Various substituted coumarins depending on the reagents used

Wissenschaftliche Forschungsanwendungen

7-Hydroxy-8-(3-methylbut-2-en-1-yl)-3-phenyl-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a fluorescent probe due to its chromophore properties.

    Biology: Studied for its potential as an enzyme inhibitor, particularly monoamine oxidase inhibitors.

    Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 7-Hydroxy-8-(3-methylbut-2-en-1-yl)-3-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: Acts as a competitive inhibitor of monoamine oxidase, affecting neurotransmitter metabolism.

    Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.

    Anti-inflammatory Effects: Modulates inflammatory pathways by inhibiting key enzymes and cytokines.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-Hydroxycoumarin: Lacks the prenyl and phenyl groups, simpler structure.

    4-Methylumbelliferone: Contains a methyl group instead of the prenyl group.

    Osthenol: Similar structure but with different substituents on the chromenone core.

Uniqueness

7-Hydroxy-8-(3-methylbut-2-en-1-yl)-3-phenyl-4H-chromen-4-one is unique due to its specific combination of hydroxy, prenyl, and phenyl groups, which confer distinct biological activities and chemical properties compared to other coumarins.

Eigenschaften

CAS-Nummer

37118-93-7

Molekularformel

C20H18O3

Molekulargewicht

306.4 g/mol

IUPAC-Name

7-hydroxy-8-(3-methylbut-2-enyl)-3-phenylchromen-4-one

InChI

InChI=1S/C20H18O3/c1-13(2)8-9-15-18(21)11-10-16-19(22)17(12-23-20(15)16)14-6-4-3-5-7-14/h3-8,10-12,21H,9H2,1-2H3

InChI-Schlüssel

LKJYYNYTDBIAEY-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.